molecular formula C12H21N3 B13002595 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine

5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine

Cat. No.: B13002595
M. Wt: 207.32 g/mol
InChI Key: FIUUVXNAXLWXLJ-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine is a chemical compound characterized by its unique structure, which includes an aminoethyl group, a tert-butyl group, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and tert-butylamine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound may exert its effects through various pathways, including:

    Enzyme Inhibition: It can inhibit specific enzymes, leading to changes in metabolic pathways.

    Receptor Binding: The compound may bind to receptors, modulating their activity and triggering downstream signaling cascades.

    Molecular Interactions: It can form complexes with other molecules, affecting their stability and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: A precursor in the synthesis of 5-(1-Aminoethyl)-N-(tert-butyl)-4-methylpyridin-2-amine.

    tert-Butylamine: Another precursor used in the synthesis.

    2-Aminoethylpyridine: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the tert-butyl and aminoethyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-(1-aminoethyl)-N-tert-butyl-4-methylpyridin-2-amine

InChI

InChI=1S/C12H21N3/c1-8-6-11(15-12(3,4)5)14-7-10(8)9(2)13/h6-7,9H,13H2,1-5H3,(H,14,15)

InChI Key

FIUUVXNAXLWXLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)N)NC(C)(C)C

Origin of Product

United States

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